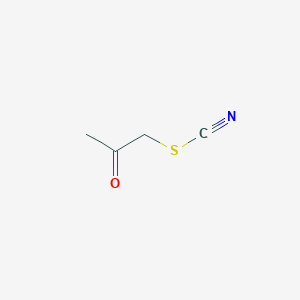
2-Oxopropyl thiocyanate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiocyanate compounds involves a variety of coordination modes, which can lead to coordination networks of different topologies including polymorphic and isomeric modifications . The reaction of Cd (NCS) 2 with 3-hydroxymethylpyridine (3-HMPy) leads to the formation of compounds with the composition Cd (NCS) 2 (3-HMPy) 4 ( 1-Cd ), Cd (NCS) 2 (3-HMPy) 2 ( 2-Cd) (Cd (NCS) 2) 2 (3-HMPy) 3 ( 3-Cd ), and (Cd (NCS) 2) 3 (3-HMPy) 4 ( 4-Cd ) .Molecular Structure Analysis
The molecular formula of 2-Oxopropyl thiocyanate is C4H5NOS . The average mass is 115.154 Da and the monoisotopic mass is 115.009186 Da .Chemical Reactions Analysis
Thiocyanate and selenocyanate anions have been widely used for the synthesis of new coordination compounds and polymers . They show a variety of coordination modes, which can lead to coordination networks of different topologies including polymorphic and isomeric modifications .Applications De Recherche Scientifique
Antibacterial Applications
Thiocyanate derivatives, including 2-Oxopropyl thiocyanate, have shown excellent antibacterial properties . They can be used in the development of new antibacterial drugs or treatments.
Antiparasitic Applications
Thiocyanate derivatives also exhibit strong antiparasitic activities . This makes them valuable in the research and development of antiparasitic drugs.
Anticancer Applications
Many thiocyanate derivatives have been found to have anticancer activities . They can be used in cancer research and potentially in the development of new cancer therapies.
Organic Synthesis
Thiocyanation, the process of introducing SCN groups into parent molecules, is a common method used in the construction of SCN-containing small organic molecules . 2-Oxopropyl thiocyanate, as a thiocyanate derivative, can be used in this process.
Antioxidant Formulations
Thiocyanate formulations have been used to create manganese porphyrin antioxidants that supplement innate immunity . This application is particularly relevant in the context of inflammation and oxidative damage resulting from the innate immune response to infection.
Protection Against Oxidative Damage
Thiocyanate protects human bronchial epithelial cells from hypochlorous acid (HOCl) and glycine chloramine-induced injury . This suggests potential applications in the development of treatments for conditions characterized by oxidative damage.
Mécanisme D'action
Target of Action
The primary target of 2-Oxopropyl Thiocyanate is the enzyme 2-oxopropyl-CoM reductase, carboxylating . This enzyme is involved in the metabolism of certain bacteria, such as Xanthobacter autotrophicus .
Mode of Action
2-Oxopropyl Thiocyanate interacts with its target enzyme through a process of reductive cleavage of the thioether linkage of 2-ketopropyl-coenzyme M . This is followed by the carboxylation of the ketopropyl cleavage product
Biochemical Pathways
Thiocyanate, a component of 2-Oxopropyl Thiocyanate, is known to be involved in various biochemical pathways. Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy , while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source
Pharmacokinetics
It’s known that the compound interacts with the enzyme 2-oxopropyl-com reductase, carboxylating
Result of Action
It’s known that the compound interacts with its target enzyme, leading to the reductive cleavage of the thioether linkage of 2-ketopropyl-coenzyme m and the subsequent carboxylation of the ketopropyl cleavage product
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Oxopropyl Thiocyanate. For instance, in aquatic systems, a reaction between tetrathionate and cyanide results in the formation of thiocyanate This suggests that the presence of certain substances in the environment could potentially influence the action of 2-Oxopropyl Thiocyanate
Safety and Hazards
Thiocyanate is harmful if swallowed, in contact with skin or if inhaled . It causes serious eye damage and is harmful to aquatic life with long-lasting effects . Cobalt(II) thiocyanate is also harmful if swallowed, in contact with skin or if inhaled, and it may cause cancer and damage fertility or the unborn child .
Orientations Futures
Propriétés
IUPAC Name |
2-oxopropyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-4(6)2-7-3-5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEQAYDPEJTYND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500499 | |
| Record name | 2-Oxopropyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxopropyl thiocyanate | |
CAS RN |
3029-48-9 | |
| Record name | 2-Oxopropyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(cyanosulfanyl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



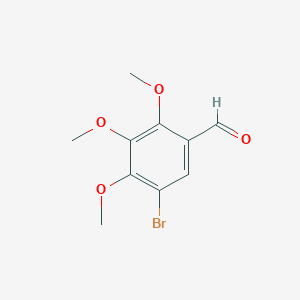
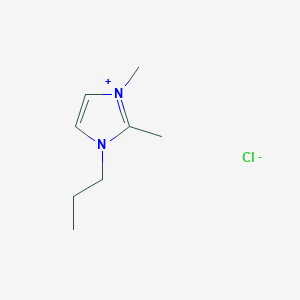


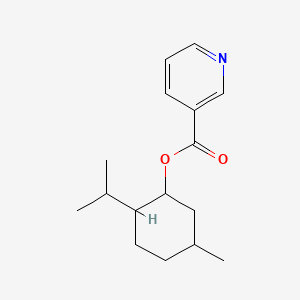

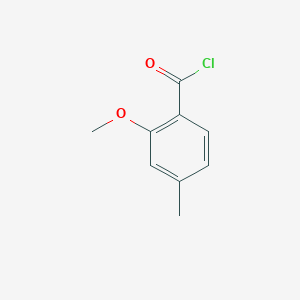
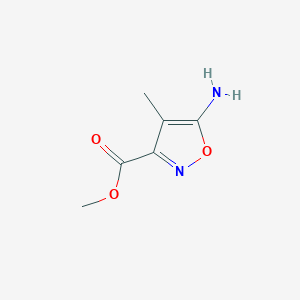
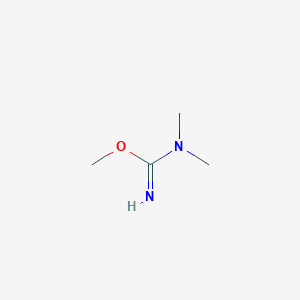
![2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626008.png)

![1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide](/img/structure/B1626012.png)

